molecular formula C24H24N4O3S B295756 6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295756
M. Wt: 448.5 g/mol
InChI Key: OCDLKXXQHYEEJR-JLFKZYKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as BTE-3ITP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of thiadiazolo pyrimidines, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of 6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it has been proposed that it may act by inhibiting certain enzymes or pathways involved in the development of inflammation or cancer. It has also been reported to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases. However, further studies are needed to fully understand its effects and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have low toxicity and good stability, which makes it a suitable compound for in vitro and in vivo studies. However, one limitation is its relatively low solubility, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and potential benefits in these diseases. Another area of interest is its potential as an anti-cancer agent, as it has been found to inhibit the growth and proliferation of cancer cells. Additional studies are needed to determine its efficacy and potential use in cancer therapy. Finally, further research is needed to optimize the synthesis method of 6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one and improve its solubility and bioavailability for use in lab experiments.

Synthesis Methods

The synthesis of 6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with isopropyl isothiocyanate. The final product is obtained after a series of purification steps. This synthesis method has been reported in the literature and has been used by researchers to obtain 6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one for their experiments.

Scientific Research Applications

6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. Some studies have also reported its potential as a therapeutic agent for neurodegenerative diseases.

properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-4-30-20-13-17(10-11-19(20)31-14-16-8-6-5-7-9-16)12-18-21(25)28-24(26-22(18)29)32-23(27-28)15(2)3/h5-13,15,25H,4,14H2,1-3H3/b18-12-,25-21?

InChI Key

OCDLKXXQHYEEJR-JLFKZYKSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4

Origin of Product

United States

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